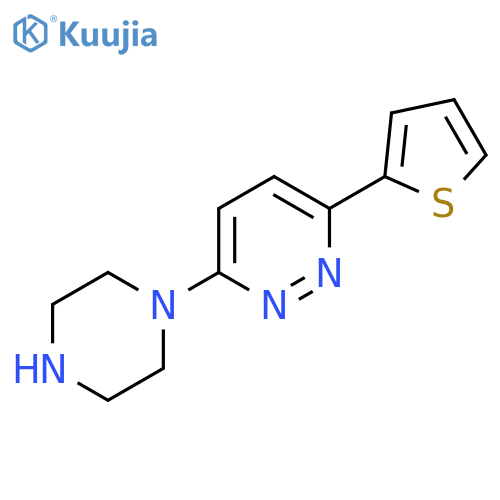

Cas no 1105195-40-1 (3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine)

1105195-40-1 structure

商品名:3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

CAS番号:1105195-40-1

MF:C12H14N4S

メガワット:246.331360340118

MDL:MFCD07386385

CID:4560687

PubChem ID:24252645

3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine 化学的及び物理的性質

名前と識別子

-

- 3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

- CHEMBL4964110

- 3-piperazin-1-yl-6-(2-thienyl)pyridazine

- 3-piperazin-1-yl-6-thiophen-2-ylpyridazine

- EN300-238095

- MFCD07386385

- 1105195-40-1

- F1967-0473

- AKOS005207768

-

- MDL: MFCD07386385

- インチ: 1S/C12H14N4S/c1-2-11(17-9-1)10-3-4-12(15-14-10)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2

- InChIKey: QBYMHNQZJWLMQY-UHFFFAOYSA-N

- ほほえんだ: S1C=CC=C1C1=CC=C(N=N1)N1CCNCC1

計算された属性

- せいみつぶんしりょう: 246.09391764g/mol

- どういたいしつりょう: 246.09391764g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1

3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB419802-5 g |

3-(Piperazin-1-yl)-6-(thiophen-2-yl)pyridazine |

1105195-40-1 | 5 g |

€947.00 | 2023-07-18 | ||

| Enamine | EN300-238095-10.0g |

3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine |

1105195-40-1 | 95% | 10.0g |

$3131.0 | 2024-06-19 | |

| Life Chemicals | F1967-0473-0.25g |

3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine |

1105195-40-1 | 95%+ | 0.25g |

$210.0 | 2023-09-06 | |

| Life Chemicals | F1967-0473-10g |

3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine |

1105195-40-1 | 95%+ | 10g |

$2530.0 | 2023-09-06 | |

| Chemenu | CM336021-250mg |

3-Piperazin-1-yl-6-(2-thienyl)pyridazine |

1105195-40-1 | 95%+ | 250mg |

$446 | 2021-08-18 | |

| Life Chemicals | F1967-0473-1g |

3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine |

1105195-40-1 | 95%+ | 1g |

$584.0 | 2023-09-06 | |

| Life Chemicals | F1967-0473-2.5g |

3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine |

1105195-40-1 | 95%+ | 2.5g |

$1168.0 | 2023-09-06 | |

| Enamine | EN300-238095-2.5g |

3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine |

1105195-40-1 | 95% | 2.5g |

$1428.0 | 2024-06-19 | |

| Enamine | EN300-238095-0.25g |

3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine |

1105195-40-1 | 95% | 0.25g |

$670.0 | 2024-06-19 | |

| Enamine | EN300-238095-5g |

3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine |

1105195-40-1 | 5g |

$2110.0 | 2023-09-15 |

3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine 関連文献

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

1105195-40-1 (3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine) 関連製品

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1105195-40-1)3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

清らかである:99%

はかる:1g

価格 ($):280.0